5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC15704810
Molecular Formula: C17H10N2O3S
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10N2O3S |
|---|---|
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one |
| Standard InChI | InChI=1S/C17H10N2O3S/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H |
| Standard InChI Key | JWESUYCBYCYMRK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity and Nomenclature
The compound is systematically named 4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one under IUPAC conventions. Its molecular formula, C₁₇H₁₀N₂O₃S, corresponds to a molecular weight of 322.3 g/mol. The structure features a thiazolidine-2,4-dione core substituted at the 3-position with a phenyl group and at the 5-position with a 2-oxoindol-3-ylidene moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀N₂O₃S |
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
| InChI Key | JWESUYCBYCYMRK-UHFFFAOYSA-N |
Conformational Analysis
The planar indole-thiazolidinedione system facilitates π-π stacking interactions, while the phenyl group at C3 introduces steric bulk. X-ray crystallographic data for analogous compounds reveal a nearly coplanar arrangement between the indole and thiazolidinedione rings, optimizing resonance stabilization. The Z-configuration of the exocyclic double bond (C5=N) is stabilized by intramolecular hydrogen bonding between the indolic NH and the thiazolidinedione carbonyl.
Synthetic Methodologies
Knoevenagel Condensation Route
The primary synthesis involves a Knoevenagel condensation between 3-phenylthiazolidine-2,4-dione and 2-oxindole-3-carbaldehyde under basic conditions. This one-pot reaction proceeds via enolate formation at the thiazolidinedione’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl.
Reaction Scheme:
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Base Activation: Piperidine or pyridine catalyzes deprotonation of thiazolidinedione’s C5 hydrogen.
-
Nucleophilic Addition: The enolate attacks the aldehyde carbonyl of 2-oxindole-3-carbaldehyde.
-
Dehydration: Elimination of water yields the conjugated product.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/THF (1:1) |
| Catalyst | Piperidine (10 mol%) |
| Temperature | Reflux (80°C) |
| Reaction Time | 12–16 hours |
| Yield | 58–65% |
Alternative Synthetic Strategies
While the Knoevenagel approach dominates, microwave-assisted synthesis has been explored to reduce reaction times to 30–45 minutes with comparable yields. Post-synthetic modifications, such as N-alkylation of the indole nitrogen, remain challenging due to steric hindrance from the adjacent thiazolidinedione ring .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions include:
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3275 cm⁻¹: N-H stretch (indole NH).
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1745 cm⁻¹ and 1680 cm⁻¹: C=O stretches (thiazolidinedione and indole carbonyls).
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1590 cm⁻¹: C=N vibration of the exocyclic imine.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 10.82 (s, 1H, indole NH)
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δ 7.65–7.23 (m, 9H, aromatic protons)
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δ 5.12 (s, 1H, thiazolidinedione OH).
¹³C NMR (100 MHz, DMSO-d₆):
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δ 187.2 (C=O, thiazolidinedione)
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δ 172.4 (C=O, indole)
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δ 145.6–118.3 (aromatic carbons).
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 5-(2-Oxoindol-3-ylidene)-3-phenyl-TZD | EGFR | 12.4 µM (predicted) |
| 3-Benzyl-TZD derivative | Gram-positive bacteria | 18.7 µM |
| Brominated analog | BCL6 | 0.89 µM |
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
The compound’s logP value of 2.1 (calculated) indicates moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating prodrug strategies for therapeutic applications.
Metabolic Stability
In vitro hepatic microsomal studies of related thiazolidinediones show rapid glucuronidation at the indole NH group (t₁/₂ = 23 minutes) . Structural modifications to block this site could enhance bioavailability.
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